molecular formula C13H22 B12559710 5-Butyl-1,2,3,4-tetramethylcyclopenta-1,3-diene CAS No. 144776-47-6

5-Butyl-1,2,3,4-tetramethylcyclopenta-1,3-diene

Cat. No.: B12559710
CAS No.: 144776-47-6
M. Wt: 178.31 g/mol
InChI Key: KCTPXSVKZKTAAY-UHFFFAOYSA-N
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Description

5-Butyl-1,2,3,4-tetramethylcyclopenta-1,3-diene is a chemical compound with the molecular formula C13H22. It is a derivative of cyclopentadiene, characterized by the presence of butyl and tetramethyl substituents on the cyclopentadiene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-1,2,3,4-tetramethylcyclopenta-1,3-diene typically involves the alkylation of 1,2,3,4-tetramethylcyclopentadiene with butyl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclopentadiene, followed by the addition of butyl bromide (C4H9Br) to introduce the butyl group .

Industrial Production Methods

Industrial production of this compound may involve similar alkylation reactions but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-1,2,3,4-tetramethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the double bonds in the cyclopentadiene ring.

    Substitution: Electrophilic substitution reactions can occur at the methyl groups, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst under mild pressure.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated cyclopentane derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Butyl-1,2,3,4-tetramethylcyclopenta-1,3-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-butyl-1,2,3,4-tetramethylcyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also interact with cellular membranes, affecting membrane fluidity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Butyl-1,2,3,4-tetramethylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials and catalysts.

Properties

CAS No.

144776-47-6

Molecular Formula

C13H22

Molecular Weight

178.31 g/mol

IUPAC Name

5-butyl-1,2,3,4-tetramethylcyclopenta-1,3-diene

InChI

InChI=1S/C13H22/c1-6-7-8-13-11(4)9(2)10(3)12(13)5/h13H,6-8H2,1-5H3

InChI Key

KCTPXSVKZKTAAY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=C(C(=C1C)C)C)C

Origin of Product

United States

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